1,1,1-Trifluorohex-5-en-3-amine
Description
Properties
IUPAC Name |
1,1,1-trifluorohex-5-en-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c1-2-3-5(10)4-6(7,8)9/h2,5H,1,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIKOSUBBANRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One prominent approach involves the fluorination of precursor amines, such as hex-5-en-3-amine derivatives, using electrophilic fluorinating agents. This method typically employs reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) or diethylaminosulfur trifluoride (DAST), which facilitate the introduction of the trifluoromethyl group at the terminal carbon of the alkene chain.
- Starting with hex-5-en-3-amine, the compound is dissolved in an aprotic solvent such as dichloromethane.
- The fluorinating agent (e.g., DAST) is added dropwise under low temperature conditions (−78°C to 0°C) to prevent side reactions.
- The mixture is stirred, allowing electrophilic fluorination at the terminal position, yielding the trifluorinated intermediate.
- Final purification involves silica gel chromatography or reverse-phase chromatography to isolate the target amine.
| Step | Reagent | Conditions | Yield | Notes |
|---|---|---|---|---|
| Fluorination | DAST | −78°C to 0°C | ~60-75% | Selective at terminal carbon |
| Purification | Silica gel chromatography | Ambient | - | Ensures removal of side products |
Amination of Trifluorinated Alkenes via Nucleophilic Substitution
Another method involves the nucleophilic substitution of halogenated trifluorinated intermediates with ammonia or primary amines. This approach is advantageous for introducing the amino group at specific positions.
- Synthesis of a halogenated trifluoroalkene precursor, such as trifluoromethylated halides.
- Treatment with ammonia in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.
- Heating under reflux conditions facilitates nucleophilic substitution, forming the amino derivative.
- Post-reaction purification involves extraction and chromatography.
| Step | Reagent | Conditions | Yield | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | NH₃ / K₂CO₃ | Reflux, 60–80°C | 50-70% | Selective for amino group insertion |
Multicomponent Coupling Reactions (A3 Coupling)
Recent advances include multicomponent reactions, such as the A3 coupling, which assemble the trifluorinated amine in a single step from aldehydes, amines, and alkynes.
- Combine aldehyde, amine, and alkyne in a suitable solvent (e.g., ethanol or green solvents).
- Use a catalytic metal (e.g., copper or ruthenium) to facilitate the coupling.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- The product is purified via chromatography.
| Step | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|
| Coupling | Cu or Ru catalyst | Room temperature to 50°C | 65-80% | Efficient for structurally diverse amines |
Transition Metal-Catalyzed Functionalization
Transition metal catalysis, particularly involving ruthenium or rhodium, enables the functionalization of alkynes or alkyl halides to introduce the amino group with high regioselectivity.
- Alkynes bearing trifluoromethyl groups are subjected to amination using metal catalysts.
- The reaction typically involves hydrogen gas or transfer hydrogenation, with ammonia or primary amines as nitrogen sources.
- Conditions are optimized to prevent over-reduction or side reactions.
| Step | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amination | Rh or Ru catalysts | 50–150°C, hydrogen atmosphere | 55-78% | High regioselectivity |
Patented Methods and Green Chemistry Approaches
The patent literature describes processes involving the catalytic hydrogenation of trifluorinated nitriles or imines to produce trifluorinated amines, including 1,1,1-trifluorohex-5-en-3-amine.
- Synthesis of nitrile or imine intermediates from fluorinated precursors.
- Catalytic hydrogenation using palladium or platinum catalysts under mild conditions.
- Purification through distillation or chromatography.
| Step | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrogenation | Pd/C | 25–50°C, 1–10 atm H₂ | 70-85% | Mild, scalable |
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct fluorination | Hex-5-en-3-amine derivatives | DAST, TASF | −78°C to 0°C | High selectivity | Requires low temperature control |
| Nucleophilic substitution | Halogenated trifluoromethyl compounds | NH₃, K₂CO₃ | Reflux | Straightforward | Limited regioselectivity |
| Multicomponent coupling | Aldehydes, amines, alkynes | Metal catalysts | Room temp to 50°C | One-pot synthesis | Catalyst cost and optimization |
| Transition metal catalysis | Alkynes with CF₃ groups | Rh, Ru | 50–150°C, H₂ | Regioselective | Catalyst sensitivity |
| Catalytic hydrogenation | Nitrile or imine intermediates | Pd/C | Mild conditions | Scalable | Requires precursor synthesis |
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorohex-5-en-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and halogenating agents facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluorohex-5-en-3-one.
Reduction: Formation of hex-5-en-3-amine.
Substitution: Formation of various substituted hexenes depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆H₈F₃N
- Molecular Weight : 151.13 g/mol
- IUPAC Name : 1,1,1-Trifluorohex-5-en-3-amine
- CAS Number : 1909308-81-1
The compound features a trifluoromethyl group, which imparts unique chemical properties that enhance its reactivity and stability in various applications.
Medicinal Chemistry
This compound has been studied for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group can modify the pharmacokinetic properties of drug candidates. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Case Study : A study demonstrated that derivatives of trifluoromethyl amines could act as effective modulators in drug design, particularly in developing treatments for neurological disorders due to their ability to cross the blood-brain barrier more efficiently than non-fluorinated analogs .
Materials Science
The compound is utilized in the synthesis of advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups into polymer chains can enhance properties such as hydrophobicity and thermal stability.
Data Table: Properties of Fluorinated Polymers
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Water Absorption (%) | 15 | 2 |
| Thermal Stability (°C) | 200 | 300 |
| Surface Energy (mN/m) | 40 | 10 |
This table illustrates the significant improvements in material properties when fluorinated compounds are used.
Analytical Chemistry
In analytical applications, this compound serves as a reagent in NMR spectroscopy due to its distinct chemical shift characteristics. The fluorine atoms provide high sensitivity in detection methods, allowing for precise measurements of molecular interactions.
Case Study : Research has shown that compounds containing trifluoromethyl groups exhibit notable shifts in their NMR spectra based on pH changes, making them suitable candidates for pH sensors in biological systems .
Mechanism of Action
The mechanism of action of 1,1,1-trifluorohex-5-en-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1,1,1-Trifluoropropane-2-amine
- 1,1,1-Trifluorobutane-2-amine
- 1,1,1-Trifluoropentane-2-amine
Uniqueness: 1,1,1-Trifluorohex-5-en-3-amine stands out due to its longer carbon chain and the presence of a double bond, which imparts unique reactivity and properties compared to its shorter-chain analogs .
Biological Activity
1,1,1-Trifluorohex-5-en-3-amine is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C₆H₉F₃N
- Molecular Weight : 187.59 g/mol
- Functional Groups : The compound features a trifluoromethyl group and an amine functional group, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and electronic properties, facilitating better binding to target molecules.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites.
- Receptor Interaction : It has been suggested that it could act as a modulator for neurotransmitter receptors, particularly GABA receptors, which are crucial for neuronal excitability regulation.
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer activities. For instance:
- Case Study : A derivative demonstrated potent inhibitory effects against various cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis.
Neurological Effects
The compound has shown potential in neurological applications:
- GABA Receptor Modulation : Research indicates that analogs of this compound effectively bind to GABA_A receptor subtypes, leading to muscle relaxation effects in animal models without significant side effects.
Comparative Analysis with Similar Compounds
A comparative analysis of the biological activity of this compound with other related compounds reveals its unique profile:
| Compound Name | Anticancer Activity | Neurological Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Potential GABA receptor modulator |
| 3-Amino-5-bromo-2-fluoropyridine | Low | Moderate | Less effective than its aminomethyl derivative |
| 3-Amino-2-bromo-5-fluoropyridine | High | Low | Stronger anticancer effects |
Antitumor Activity
Research on novel spiro derivatives related to this compound has highlighted its potential as a valuable scaffold for developing new anticancer agents. A specific study reported that compounds derived from similar structures exhibited significant antitumor activity.
GABA Receptor Interaction
In another study focusing on the neurological effects of related analogs, it was found that these compounds could effectively bind to GABA_A receptor subtypes. This interaction led to muscle relaxation effects in animal models without notable side effects.
Q & A
Q. Q1. What are the established synthetic routes for 1,1,1-Trifluorohex-5-en-3-amine, and what are their comparative advantages?
Answer: The synthesis of this compound typically involves nucleophilic substitution or amine alkylation reactions. A common approach, extrapolated from structurally similar trifluoromethyl amines (e.g., 1,1,1-Trifluoro-5-methylhexan-3-amine hydrochloride), involves reacting a trifluoromethyl-containing electrophile (e.g., 1,1,1-trifluoro-2-iodoethane) with a primary or secondary amine precursor under controlled conditions . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–100°C), and reaction time (12–24 hours).
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | 1,1,1-Trifluoro-2-iodoethane, Hex-5-en-3-amine, DMF, 80°C | 65–75 | ≥95% |
| Reductive Amination | Hex-5-en-3-one, NH₃, NaBH₃CN, MeOH | 50–60 | 90–92% |
Advanced Consideration: Optimization via Design of Experiments (DoE) can refine reaction efficiency. For example, varying solvent polarity or using phase-transfer catalysts (e.g., TBAB) may enhance yields .
Advanced Mechanistic and Reactivity Studies
Q. Q2. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. For example:
- The trifluoromethyl group’s strong electron-withdrawing effect lowers HOMO energy, directing nucleophilic attacks to the β-carbon of the alkene .
- Isotopic labeling (e.g., ¹⁸O or ²H) combined with NMR or MS can validate mechanistic pathways .
Advanced Experimental Design: Pair computational predictions with kinetic isotope effects (KIE) or stopped-flow spectroscopy to resolve transient intermediates .
Basic Applications in Biomedical Research
Q. Q3. What makes this compound a candidate for drug discovery?
Answer: The trifluoromethyl group enhances metabolic stability and bioavailability by resisting oxidative degradation. Applications include:
- Enzyme inhibition studies : Fluorinated amines mimic natural substrates, enabling probing of active sites (e.g., serine hydrolases) .
- PET radiotracer development : ¹⁸F-labeled derivatives can target receptors in neurological disorders .
Advanced Application: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .
Data Contradictions and Resolution
Q. Q4. How should researchers resolve discrepancies in reported NMR spectra for this compound?
Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
Standardize Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).
2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to confirm assignments .
Cross-Validate : Compare with high-resolution mass spectrometry (HRMS) and IR spectroscopy .
Advanced Approach: Dynamic NMR (DNMR) can detect conformational exchange in trifluoromethyl groups at varying temperatures .
Stability and Safety Protocols
Q. Q5. What are the best practices for handling and storing this compound?
Answer:
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis .
- Stability Testing : Monitor degradation via HPLC-UV under stress conditions (pH 1–13, 40–60°C) .
Advanced Safety Study : Use accelerated rate calorimetry (ARC) to assess thermal decomposition risks .
Advanced Analytical Method Development
Q. Q6. How can researchers quantify trace impurities in this compound?
Answer:
- LC-MS/MS : Quantifies impurities (e.g., alkyl halide byproducts) at ppm levels .
- Headspace GC-MS : Detects volatile degradation products (e.g., trifluoroacetic acid) .
Q. Table 2: Analytical Methods for Impurity Profiling
| Technique | Target Impurity | Detection Limit |
|---|---|---|
| LC-MS/MS (ESI+) | Residual alkyl iodides | 0.1 ppm |
| ¹⁹F NMR | Fluorinated side-products | 0.5% w/w |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
